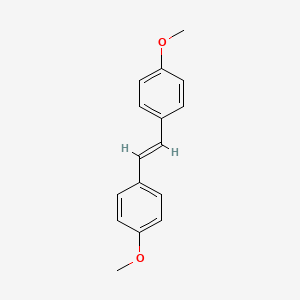

4,4'-Dimethoxystilbene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4’-Dimethoxystilbene is an organic compound with the molecular formula C₁₆H₁₆O₂ It is a derivative of stilbene, featuring two methoxy groups attached to the para positions of the phenyl rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4,4’-Dimethoxystilbene can be synthesized through several methods:

From Deoxyanisoin and n-Propylmagnesium Iodide: This method involves the reaction of deoxyanisoin with n-propylmagnesium iodide to form the desired product.

Treatment of Thiophenol with 2-Bromo-1,1-di-p-methoxyphenylethane: This method uses thiophenol and 2-bromo-1,1-di-p-methoxyphenylethane as starting materials.

Action of Nitrous Acid on the Corresponding Amine: This method involves the reaction of nitrous acid with the corresponding amine to produce 4,4’-dimethoxystilbene.

Industrial Production Methods

Industrial production methods for 4,4’-dimethoxystilbene typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

4,4’-Dimethoxystilbene undergoes various chemical reactions, including:

Oxidation: It can form dimers through one-electron anodic oxidation.

Isomerization: It undergoes cis/trans-isomerization when bound in a charge-transfer complex.

Common Reagents and Conditions

Oxidation: Chloranil is commonly used as an acceptor in charge-transfer complexes for oxidation reactions.

Isomerization: Polar solvents such as n-alkyl nitriles are used to study the photoisomerization dynamics.

Major Products Formed

Dimer Formation: One-electron anodic oxidation leads to the formation of dimers.

Isomerization Products: Cis/trans-isomers are formed during isomerization reactions.

Aplicaciones Científicas De Investigación

4,4’-Dimethoxystilbene has several scientific research applications:

Chemistry: It is used in studies of photoisomerization dynamics and solvent dielectric effects.

Biology: It exhibits estrogenic activity after incubation with liver microsomes.

Medicine: It is an intermediate in the synthesis of selective estrogen receptor modulators.

Industry: It is used as a reference material for accurate data analysis in various industrial applications.

Mecanismo De Acción

The mechanism of action of 4,4’-dimethoxystilbene involves its interaction with molecular targets and pathways:

Comparación Con Compuestos Similares

4,4’-Dimethoxystilbene can be compared with other similar compounds:

3,5,4’-Trimethoxystilbene: This compound has additional methoxy groups and shows more potent anticancer and antiangiogenic activities.

4,4’-Dichlorostilbene: This compound has chlorine substituents instead of methoxy groups and is synthesized using different methods.

4-Hydroxymethylstilbene: This compound has a hydroxymethyl group and also exhibits estrogenic activity.

Conclusion

4,4’-Dimethoxystilbene is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable subject of study in various fields.

Actividad Biológica

4,4'-Dimethoxystilbene (DMS) is a compound belonging to the stilbene family, which has garnered interest due to its potential biological activities, particularly in relation to cancer and estrogenic activity. This article provides a detailed overview of the biological activity of DMS, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by two methoxy groups attached to the stilbene backbone. Its chemical structure can be represented as follows:

This structure is crucial for its biological activity, as modifications to the stilbene core can significantly influence its interaction with biological targets.

Estrogenic Activity

Research has indicated that this compound exhibits marginal estrogenic activity. A study utilizing an estrogen reporter assay with MCF-7 breast cancer cells demonstrated that DMS has a low affinity for estrogen receptors compared to other stilbene derivatives. The compound showed negative or marginal effects in binding assays, highlighting its limited estrogenic potential when compared to more potent compounds like diethylstilbestrol (DES) and hexestrol .

Table 1: Estrogenic Activity of Stilbene Derivatives

| Compound | EC50 (M) | IC50 (M) |

|---|---|---|

| Estradiol | 1.3×10−12 | 1.6×10−10 |

| 4-Hydroxy-α-methylstilbene | 1.0×10−7 | 1.3×10−4 |

| This compound | > 10−4 | > 10−3 |

The data suggests that while DMS can interact with estrogen receptors, its efficacy is significantly lower than that of other compounds .

Antitumor Activity

DMS has been studied for its antitumor properties, particularly against various cancer cell lines. In a study focusing on human colorectal tumor SW480 cells, DMS exhibited cytotoxic effects comparable to resveratrol, another well-known stilbene derivative. The study found that DMS and related compounds could inhibit cell proliferation effectively:

- Cell Viability : DMS showed higher cytotoxicity than resveratrol at concentrations around 30 µM.

- Cell Cycle Effects : DMS induced an accumulation of cells in the S phase, similar to resveratrol .

Table 2: Cytotoxicity of Stilbene Derivatives on SW480 Cell Line

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Resveratrol | 30 | ~80 |

| This compound | 30 | ~70 |

These findings indicate that DMS may act as a potential chemotherapeutic agent by disrupting normal cell cycle progression and inducing apoptosis in cancer cells .

The biological activity of DMS is thought to be mediated through several mechanisms:

- Estrogen Receptor Modulation : Although it exhibits low estrogenic activity, DMS may still influence estrogen-mediated pathways indirectly.

- Cytotoxicity : The presence of phenolic groups in stilbenes is essential for their cytotoxic effects against cancer cells. The methoxy groups in DMS enhance its lipophilicity, potentially facilitating cellular uptake and increasing bioactivity .

Propiedades

Número CAS |

4705-34-4 |

|---|---|

Fórmula molecular |

C16H16O2 |

Peso molecular |

240.30 g/mol |

Nombre IUPAC |

1-methoxy-4-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene |

InChI |

InChI=1S/C16H16O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h3-12H,1-2H3/b4-3- |

Clave InChI |

CAWFCZIEFIQKRV-ARJAWSKDSA-N |

SMILES |

COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC |

SMILES isomérico |

COC1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)OC |

SMILES canónico |

COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.